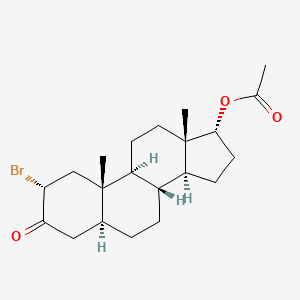
17beta-Acetoxy-2alpha-bromo-5alpha-androstanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 17beta-Acetoxy-2alpha-bromo-5alpha-androstanone involves several steps, typically starting from a suitable steroidal precursor. The bromination at the 2alpha position and acetylation at the 17beta position are key steps in the synthesis. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and acetylating agents like acetic anhydride in the presence of a base . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
17beta-Acetoxy-2alpha-bromo-5alpha-androstanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines, under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
17beta-Acetoxy-2alpha-bromo-5alpha-androstanone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of other steroidal compounds.
Biology: The compound is utilized in the study of steroid hormone receptors and their interactions with ligands.
Medicine: Research involving this compound contributes to the development of new therapeutic agents targeting steroid hormone pathways.
Mechanism of Action
The mechanism of action of 17beta-Acetoxy-2alpha-bromo-5alpha-androstanone involves its interaction with steroid hormone receptors. The compound binds to these receptors, modulating their activity and influencing the expression of target genes. This interaction can affect various cellular pathways, including those involved in cell growth, differentiation, and metabolism .
Comparison with Similar Compounds
17beta-Acetoxy-2alpha-bromo-5alpha-androstanone can be compared with other similar steroidal compounds, such as:
17beta-Hydroxy-2alpha-bromo-5alpha-androstanone: Similar structure but lacks the acetoxy group at the 17beta position.
17beta-Acetoxy-2alpha-chloro-5alpha-androstanone: Similar structure but has a chlorine atom instead of a bromine atom at the 2alpha position.
17beta-Acetoxy-2alpha-iodo-5alpha-androstanone: Similar structure but has an iodine atom instead of a bromine atom at the 2alpha position.
The uniqueness of this compound lies in its specific bromine substitution, which can influence its reactivity and interaction with biological targets .
Properties
CAS No. |
6173-35-9 |
|---|---|
Molecular Formula |
C21H31BrO3 |
Molecular Weight |
411.4 g/mol |
IUPAC Name |
[(2R,5S,8R,9S,10S,13S,14S,17S)-2-bromo-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C21H31BrO3/c1-12(23)25-19-7-6-15-14-5-4-13-10-18(24)17(22)11-21(13,3)16(14)8-9-20(15,19)2/h13-17,19H,4-11H2,1-3H3/t13-,14-,15-,16-,17+,19-,20-,21-/m0/s1 |
InChI Key |
KIYCCKUSMYHYMN-LKIOEXHTSA-N |
SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4C3(CC(C(=O)C4)Br)C)C |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@H](C(=O)C4)Br)C)C |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4C3(CC(C(=O)C4)Br)C)C |
Synonyms |
17β-Acetoxy-2α-bromo-5α-androstan-3-one; 2α-Bromo-17β-hydroxy-5α-androstan-3-one Acetate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















